molecular formula C9H6F3NO3 B15310851 Methyl 6-formyl-4-(trifluoromethyl)pyridine-2-carboxylate

Methyl 6-formyl-4-(trifluoromethyl)pyridine-2-carboxylate

Cat. No.: B15310851
M. Wt: 233.14 g/mol
InChI Key: CVUBIUBVNDXIGU-UHFFFAOYSA-N
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Description

Methyl 6-formyl-4-(trifluoromethyl)pyridine-2-carboxylate is a heteroaromatic compound featuring a pyridine core substituted with a trifluoromethyl group at position 4, a formyl group at position 6, and a methyl ester at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the formyl group provides a reactive handle for further functionalization (e.g., condensation reactions) .

Properties

Molecular Formula

C9H6F3NO3

Molecular Weight

233.14 g/mol

IUPAC Name

methyl 6-formyl-4-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C9H6F3NO3/c1-16-8(15)7-3-5(9(10,11)12)2-6(4-14)13-7/h2-4H,1H3

InChI Key

CVUBIUBVNDXIGU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=N1)C=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-formyl-4-(trifluoromethyl)pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the trifluoromethylation of a pyridine derivative, followed by formylation and esterification reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and catalysts like palladium or copper complexes to facilitate the trifluoromethylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Industrial methods also focus on minimizing waste and optimizing the use of reagents to reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-formyl-4-(trifluoromethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-formyl-4-(trifluoromethyl)pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-formyl-4-(trifluoromethyl)pyridine-2-carboxylate depends on its specific application. In biological systems, the compound may interact with cellular targets, such as enzymes or receptors, through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The formyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions with target molecules, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 6-formyl-4-(trifluoromethyl)pyridine-2-carboxylate with structurally related compounds from the evidence, focusing on substituents, physicochemical properties, and functional roles.

Compound Name Substituents (Positions) Molecular Formula Key Features Applications/Findings Reference
This compound 2-COOCH₃, 4-CF₃, 6-CHO C₉H₆F₃NO₃ Reactive formyl group; methyl ester Synthetic intermediate; drug design -
Ethyl 4-hydroxy-6-(trifluoromethyl)pyridine-2-carboxylate 2-COOCH₂CH₃, 4-OH, 6-CF₃ C₉H₈F₃NO₃ Hydroxyl group enhances polarity Potential metabolite or prodrug
Ethyl 6-(trifluoromethyl)nicotinate 3-COOCH₂CH₃, 6-CF₃ C₉H₈F₃NO₂ Nicotinate scaffold; lacks formyl group Lipophilic ester for drug delivery
Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate 4-COOCH₂CH₃, 2-CF₃, 6-NH₂ C₈H₈F₃N₃O₂ Pyrimidine core; amino group for conjugation Antiviral or kinase inhibitor candidate

Structural and Functional Analysis

Substituent Effects Trifluoromethyl Group: Present in all compounds, this group improves metabolic stability and binding affinity to hydrophobic pockets in proteins. Its electron-withdrawing nature also modulates the reactivity of adjacent functional groups . Ester Groups: Methyl and ethyl esters influence solubility and hydrolysis rates. Methyl esters (as in the target compound) are generally more hydrolytically stable than ethyl esters, which may enhance bioavailability . Formyl vs. Hydroxyl/Amino Groups: The formyl group in the target compound offers unique reactivity for Schiff base formation or nucleophilic additions, unlike the hydroxyl (hydrogen-bonding) or amino (basic/conjugatable) groups in analogs. This makes the target compound more versatile in synthesis .

Heterocyclic Core Pyridine derivatives (target compound, Ethyl 4-hydroxy-6-CF₃ pyridine-2-carboxylate) exhibit planar aromaticity, favoring π-π stacking interactions in biological targets. In contrast, pyrimidine derivatives (e.g., Ethyl 6-amino-2-CF₃ pyrimidine-4-carboxylate) offer additional hydrogen-bonding sites due to nitrogen positioning .

Ethyl 6-CF₃ nicotinate () may serve as a precursor for nicotinamide derivatives, which are critical in coenzyme biosynthesis .

Research Findings and Implications

  • Synthetic Utility : The formyl group in this compound enables efficient derivatization, such as forming hydrazones or oximes for metal-organic frameworks (MOFs) or protease inhibitors .
  • Comparative Pharmacokinetics : Ethyl esters (e.g., Ethyl 8-CF₃ imidazo[1,2-a]pyridine-2-carboxylate, ) are prone to esterase-mediated hydrolysis, whereas methyl esters may prolong circulation half-life .
  • Receptor Selectivity: Noncompetitive antagonists like SIB-1893 (IC₅₀ = 0.29 µM at mGluR5) demonstrate that substituent positioning on pyridine rings critically affects receptor subtype specificity, a principle applicable to the target compound’s design .

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